![molecular formula C18H20N4O3 B4840170 ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4840170.png)
ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the amino, ethyl, and methoxyphenyl groups.
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Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 4-methoxyphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Intermediate: This step yields ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.
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Functionalization
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 7-position.
Ethylation: The ethyl group is introduced via alkylation using ethyl iodide or a similar reagent.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding oxo derivatives or N-oxides.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduction can yield amines or alcohols depending on the functional groups present.
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Substitution
Reagents: Halogenating agents like thionyl chloride or nucleophiles like amines.
Conditions: These reactions are often carried out under reflux or at room temperature.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
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Industry
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes: It may inhibit enzymes by binding to their active sites.
- Receptors: It can act as an agonist or antagonist at various receptor sites.
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Pathways Involved
- Signal Transduction: Modulates signaling pathways involved in cell proliferation and apoptosis.
- Metabolic Pathways: Influences metabolic pathways by inhibiting key enzymes.
Comparison with Similar Compounds
Ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
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Similar Compounds
- Ethyl 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
- Ethyl 7-amino-2-methyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate.
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Uniqueness
- The presence of the 4-methoxyphenyl group enhances its biological activity.
- The specific substitution pattern influences its pharmacokinetic properties and target specificity.
This compound’s unique structure and functional groups make it a valuable candidate for further research and development in various scientific fields.
Biological Activity
Ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . It features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant biological activities. The presence of the 4-methoxyphenyl group enhances its pharmacological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties . For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating significant antiproliferative activity .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | Growth Inhibition (%) | IC50 (µM) |
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HepG2 | 54.25 | 4.22 |
HeLa | 38.44 | 6.38 |
A549 | 5.33 | 3.67 |
MCF-7 | 3.46 | 2.28 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects . It was found to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models, which is crucial in the context of inflammatory diseases . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Kinases : The compound acts as an inhibitor of MK2 kinase, which is involved in the signaling pathways related to inflammation and cancer cell proliferation .
- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest at the G2/M phase, promoting apoptosis through the downregulation of Bcl-2 and upregulation of Bax expression .
- Targeting EGFR : Docking simulations have suggested that the compound interacts with the Epidermal Growth Factor Receptor (EGFR), which plays a pivotal role in cell growth and differentiation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In one study, derivatives were tested for their ability to inhibit cell proliferation in various tumor cell lines with significant results indicating their potential as anticancer agents .
- Another investigation focused on their anti-inflammatory properties, demonstrating reduced TNF-alpha levels in treated cells compared to controls .
Properties
IUPAC Name |
ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-14-15(11-6-8-12(24-3)9-7-11)17-20-10-13(18(23)25-5-2)16(19)22(17)21-14/h6-10H,4-5,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFBRXMYOIMFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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